molecular formula C7H9NO3 B2436600 2-(Hydroxymethyl)-3-methoxypyridin-4-ol CAS No. 1823933-26-1

2-(Hydroxymethyl)-3-methoxypyridin-4-ol

Cat. No.: B2436600
CAS No.: 1823933-26-1
M. Wt: 155.153
InChI Key: FFMGVEOSZNWXDD-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-3-methoxypyridin-4-ol is a heterocyclic organic compound that features a pyridine ring substituted with hydroxymethyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-3-methoxypyridin-4-ol can be achieved through several synthetic routes. One common method involves the hydroxymethylation of a pyridine derivative using formaldehyde under basic conditions. The reaction typically proceeds via the formation of a hydroxymethyl intermediate, which is then further functionalized to introduce the methoxy group.

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel are used to facilitate the hydroxymethylation and methoxylation reactions. The reaction conditions are optimized to ensure high purity and efficiency, making the process suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-3-methoxypyridin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a dihydropyridine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxy group.

Major Products Formed

    Oxidation: Formation of 2-(Carboxymethyl)-3-methoxypyridin-4-ol.

    Reduction: Formation of 2-(Hydroxymethyl)-3-methoxydihydropyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Hydroxymethyl)-3-methoxypyridin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-3-methoxypyridin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play a crucial role in modulating the compound’s biological activity. The compound can interact with enzymes and receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Hydroxymethyl)pyridine: Lacks the methoxy group, resulting in different chemical and biological properties.

    3-Methoxypyridine: Lacks the hydroxymethyl group, affecting its reactivity and applications.

    4-Hydroxypyridine: Contains a hydroxyl group instead of a hydroxymethyl group, leading to different chemical behavior.

Uniqueness

2-(Hydroxymethyl)-3-methoxypyridin-4-ol is unique due to the presence of both hydroxymethyl and methoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(hydroxymethyl)-3-methoxy-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-11-7-5(4-9)8-3-2-6(7)10/h2-3,9H,4H2,1H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMGVEOSZNWXDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(NC=CC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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